molecular formula C24H19FN2O2 B5863530 N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide

N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B5863530
M. Wt: 386.4 g/mol
InChI Key: KCLCLFUNFBCLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its unique chemical structure, which includes a quinoline core substituted with fluorophenyl and methoxyphenyl groups.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-29-23-9-5-3-7-19(23)22-14-20(18-6-2-4-8-21(18)27-22)24(28)26-15-16-10-12-17(25)13-11-16/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLCLFUNFBCLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions. The reaction is followed by cyclization to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline derivatives with hydroxyl or amino groups .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 4-hydroxy-2-quinolones

Uniqueness

N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.